(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Catalog No.
S1533846
CAS No.
23661-28-1
M.F
C20H24O9S
M. Wt
440.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)t...

CAS Number

23661-28-1

Product Name

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

IUPAC Name

(3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

Molecular Formula

C20H24O9S

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3

InChI Key

JCKOUAWEMPKIAT-OBKDMQGPSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C

Description

The exact mass of the compound (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in Plant Chemical Defense

Specific Scientific Field: Plant Biochemistry

Summary of the Application: This compound plays a crucial role in plant chemical defense . It’s involved in the controlled hydroxylation of diterpenoids, which allows plants to chemically defend themselves without causing autotoxicity .

Methods of Application or Experimental Procedures: The research involved silencing two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata . This caused severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives .

Results or Outcomes: The study found that the defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products . By regulating metabolic modifications, tobacco plants avoid autotoxicity and gain herbivore defense .

Application in Glycochemistry

Specific Scientific Field: Glycochemistry

Summary of the Application: Phenyl 1-thio-glycosides, including Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside, have been used extensively for the synthesis of complex oligosaccharides . They have also been used recently as specific inhibitors of human galectins .

Results or Outcomes: The use of Phenyl 1-thio-glycosides in the synthesis of complex oligosaccharides has been successful . Moreover, aryl 1-thio-beta-D-galactopyranosides have been effective as specific inhibitors of human galectins .

Application in Synthesis of Quinoline-based Glycoconjugates

Specific Scientific Field: Organic Chemistry

Summary of the Application: This compound has been used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .

Results or Outcomes: The use of this compound in the synthesis of quinoline-based glycoconjugates has been successful .

Application in Antimicrobial Studies

Specific Scientific Field: Microbiology

Summary of the Application: Phenyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside is a remarkable compound with antimicrobial properties, used for studying bacterial and fungal pathogens .

Results or Outcomes: The compound has shown promising results in antimicrobial studies, particularly against bacterial and fungal pathogens .

The compound (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule characterized by its specific stereochemistry and functional groups. It contains a tetrahydropyran ring, which is a six-membered cyclic ether with five carbon atoms and one oxygen atom. The presence of multiple acetoxy groups and a phenylthio substituent contributes to its unique chemical properties and potential biological activities.

Typical of organic molecules with similar structures. Key types of reactions include:

  • Esterification: The acetoxy groups can undergo hydrolysis to form corresponding acids and alcohols.
  • Nucleophilic Substitution: The phenylthio group can be replaced by other nucleophiles under certain conditions.
  • Reduction Reactions: The ketone functionalities can be reduced to alcohols using reducing agents.

These reactions are facilitated by specific enzymes in biological systems, as outlined in biochemical pathways that involve similar organic compounds

  • Antimicrobial: Similar compounds have shown effectiveness against bacterial and fungal infections.
  • Anticancer: Some derivatives have been studied for their ability to inhibit tumor growth.
  • Neuroprotective Effects: Certain tetrahydropyran derivatives are investigated for their neuroprotective properties.

Several synthetic routes can be employed to produce this compound, typically involving multi-step organic synthesis techniques. Common methods include:

  • Starting from Simple Precursors: Utilizing commercially available starting materials that can be transformed through a series of reactions including alkylation, acylation, and cyclization.
  • Use of Protecting Groups: Protecting groups may be used during synthesis to ensure selective reactions occur at specific sites on the molecule.
  • Chiral Catalysis: Enantioselective synthesis may be employed to ensure the desired stereochemistry is achieved.

The synthesis often requires careful control of reaction conditions to maintain the integrity of stereocenters .

This compound has potential applications in various fields:

  • Pharmaceutical Industry: As a candidate for drug development due to its structural features that may interact with biological targets.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide based on the biological activity of similar compounds.
  • Material Science: Could be explored for use in creating novel materials with specific properties.

Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.
  • Cellular Assays: Testing the effects of the compound on cell viability and function in vitro.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models.

Such studies help elucidate the mechanisms behind its biological activities and potential therapeutic uses .

Several compounds share structural similarities with (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate. These include:

  • Tetrahydropyran derivatives - Known for their diverse biological activities.
  • Phenolic compounds - Often exhibit antioxidant properties and are studied for their health benefits.
  • Acetoxy-containing compounds - Commonly used in medicinal chemistry due to their reactivity.

Comparison Table

Compound TypeNotable FeaturesBiological Activity
Tetrahydropyran DerivativesCyclic structure; diverse functionalizationAntimicrobial, anticancer
Phenolic CompoundsHydroxyl groups; antioxidant propertiesAntioxidant
Acetoxy-containing CompoundsReactive acetoxy groups; versatile in

XLogP3

2.9

Dates

Modify: 2023-08-15

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